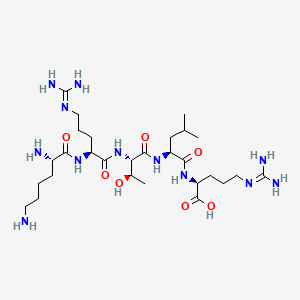

H-Lys-Arg-Thr-Leu-Arg-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H-Lys-Arg-Thr-Leu-Arg-OH is a peptide composed of the amino acids lysine, arginine, threonine, leucine, and arginine. This peptide sequence is known for its role as a substrate for protein kinase C, an enzyme that plays a crucial role in various cellular processes, including signal transduction, cell proliferation, and differentiation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys-Arg-Thr-Leu-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

Deprotection: The protecting group is removed to expose the amino group.

Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities .

Analyse Des Réactions Chimiques

Types of Reactions

H-Lys-Arg-Thr-Leu-Arg-OH can undergo various chemical reactions, including:

Oxidation: The threonine residue can be oxidized to form a hydroxyl group.

Reduction: The peptide can be reduced to break disulfide bonds if present.

Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives with appropriate protecting groups.

Major Products Formed

Oxidation: Hydroxylated threonine.

Reduction: Reduced peptide with broken disulfide bonds.

Substitution: Modified peptide with substituted amino acid residues.

Applications De Recherche Scientifique

Peptide Synthesis

H-Lys-Arg-Thr-Leu-Arg-OH serves as a crucial building block in the synthesis of peptides. Peptides are essential for developing new drugs and therapeutic agents in pharmaceuticals. The compound's structure allows for the formation of diverse peptide sequences, which can be tailored for specific biological activities. Research indicates that peptides synthesized from this compound can exhibit enhanced biological activities compared to their individual amino acid counterparts .

Drug Development

In drug development, this compound is utilized to create peptide-based therapeutics. Its ability to enhance the efficacy of drugs makes it a valuable component in formulating new treatments for various diseases. Studies have shown that peptides derived from this compound can improve bioavailability and target specificity, leading to better therapeutic outcomes .

Biotechnology

The compound is instrumental in biotechnology applications, particularly in the formulation of biologically active substances. It plays a role in enhancing the efficacy of vaccines and protein-based therapies. For instance, this compound can be incorporated into vaccine formulations to boost immune responses, making it a potential candidate for developing more effective vaccines .

Cancer Research

Research into cancer treatments has identified this compound as a promising candidate for targeted therapies. Its unique structure may allow it to selectively bind to cancer cells, potentially improving treatment outcomes. Studies are ongoing to explore its efficacy in targeting specific types of cancer cells while minimizing effects on healthy tissues .

Cosmetic Applications

In the cosmetic industry, this compound is incorporated into skincare products due to its potential anti-aging properties. It is believed to promote skin hydration and elasticity, making it an attractive ingredient for formulations aimed at improving skin health and appearance .

Diagnostics

The compound also finds applications in diagnostics, particularly in developing tools for disease detection through biomarker identification. Its ability to interact with various biological molecules makes it useful in creating assays that can detect specific diseases at an early stage .

Summary Table of Applications

Mécanisme D'action

H-Lys-Arg-Thr-Leu-Arg-OH exerts its effects primarily through its interaction with protein kinase C. The peptide binds to the enzyme’s active site, serving as a substrate for phosphorylation. This phosphorylation event triggers downstream signaling pathways involved in various cellular processes, including cell growth, differentiation, and apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

H-Arg-Lys-Arg-Thr-Leu-Arg-Arg-OH: Another peptide substrate for protein kinase C with a similar sequence.

H-Arg-Arg-OH: A shorter peptide with similar basic residues.

H-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH: A peptide with an additional leucine residue

Uniqueness

H-Lys-Arg-Thr-Leu-Arg-OH is unique due to its specific sequence, which confers distinct binding properties and substrate specificity for protein kinase C. This specificity makes it a valuable tool in studying the enzyme’s activity and its role in cellular processes .

Activité Biologique

H-Lys-Arg-Thr-Leu-Arg-OH is a hexapeptide with significant biological activity, particularly through its interaction with protein kinase C (PKC). This article explores its synthesis, mechanisms of action, applications in research and medicine, and relevant case studies.

Synthesis Methodology:

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). This method involves the following steps:

- Resin Loading: The first amino acid, protected at the N-terminus, is attached to a solid resin.

- Deprotection: The protecting group is removed to expose the amino group.

- Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

- Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.

- Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Chemical Properties:

- Molecular Formula: C₃₄H₆₈N₁₆O₈

- Molecular Weight: 829.006 g/mol

- CAS Number: 121284-21-7

This compound primarily exerts its biological effects through interaction with PKC. It acts as a substrate for PKC phosphorylation, which triggers downstream signaling pathways involved in various cellular processes such as:

- Cell growth

- Differentiation

- Apoptosis

This phosphorylation event is crucial for regulating numerous physiological functions and has implications in various diseases .

Biological Activity and Applications

Research Applications:

this compound has been utilized in several scientific fields:

- Biochemistry: As a substrate in enzymatic assays to study PKC activity.

- Cell Biology: Investigated for its role in cell signaling pathways.

- Medicine: Explored for therapeutic applications in conditions where PKC is implicated, such as cancer and cardiovascular diseases .

Case Studies:

- A study demonstrated that this compound increased the activity of membrane-bound Ca²⁺-inhibited protein kinase in WI-38 fibroblasts, indicating its role in enhancing PKC-mediated signaling pathways .

- Another investigation highlighted the potential of this peptide in modulating immune responses, suggesting its utility in developing treatments for inflammatory diseases .

Comparative Analysis of Biological Activities

To better understand the biological activities associated with this compound, a comparison with other peptides known for their interactions with PKC can be useful.

| Peptide Name | Mechanism of Action | Applications |

|---|---|---|

| This compound | Substrate for PKC phosphorylation | Cancer therapy, cell signaling |

| H-Lys-Lys-Gly-Pro-Arg-Cys | Inhibits platelet aggregation | Cardiovascular disease treatment |

| H-Lys-Asp-Gly-Phe | Modulates immune response | Autoimmune disease management |

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56N12O7/c1-15(2)14-20(24(44)38-19(26(46)47)10-7-13-36-28(33)34)39-25(45)21(16(3)41)40-23(43)18(9-6-12-35-27(31)32)37-22(42)17(30)8-4-5-11-29/h15-21,41H,4-14,29-30H2,1-3H3,(H,37,42)(H,38,44)(H,39,45)(H,40,43)(H,46,47)(H4,31,32,35)(H4,33,34,36)/t16-,17+,18+,19+,20+,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIVVZKNEWRIPR-CEGNMAFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56N12O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.